(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGHRQOLYEZAE-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458275 | |

| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53152-69-5 | |

| Record name | trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53152-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine structure and properties

An In-Depth Technical Guide to (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine

Introduction: The Architectural Elegance of a C₂-Symmetric Ligand

(1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is a chiral diamine that has garnered significant interest within the synthetic chemistry community. As a derivative of the well-established (1R,2R)-diaminocyclohexane (DACH) scaffold, this fully N-methylated version serves as a powerful C₂-symmetric ligand and a versatile building block in organic synthesis.[1] Its rigid cyclohexane backbone locks the two amino groups in a defined spatial arrangement, a critical feature for inducing stereoselectivity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the underlying principles that govern its utility in asymmetric catalysis.

Molecular Structure and Stereochemical Profile

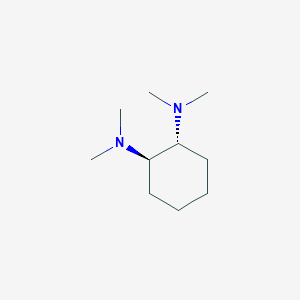

The efficacy of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine originates from its distinct three-dimensional architecture. The molecule possesses a C₂ axis of symmetry, which simplifies the analysis of its complexes and often leads to the formation of a single diastereomeric transition state in catalytic reactions.

The cyclohexane ring predominantly adopts a stable chair conformation, forcing the two bulky dimethylamino groups into equatorial positions to minimize steric strain.[2] This trans-diequatorial arrangement is fundamental to its function, creating a well-defined and predictable chiral environment that can effectively shield one face of a coordinated metal center.

Caption: 2D representation of the (1R,2R) stereoisomer.

Physicochemical and Spectroscopic Properties

(1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is typically supplied as a liquid and should be handled with appropriate safety precautions.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 53152-69-5 | [1][3][4] |

| Molecular Formula | C₁₀H₂₂N₂ | [3][4] |

| Molecular Weight | 170.30 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 216.8 ± 8.0 °C (Predicted) | [3][5] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [3][5] |

| pKa | 10.81 ± 0.70 (Predicted) | [3][5] |

| SMILES | CN(C)[C@@H]1CCCC[C@H]1N(C)C | [3][4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. Key signals would include: a sharp singlet for the 12 protons of the four equivalent N-methyl groups, a multiplet for the two methine protons at the C1 and C2 positions, and a series of multiplets for the 8 methylene protons of the cyclohexane ring.

-

¹³C NMR: The carbon spectrum would show distinct signals for the N-methyl carbons, the C1/C2 methine carbons, and the carbons of the cyclohexane backbone (three signals are expected due to symmetry: C1/C2, C3/C6, and C4/C5).

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations, but notably absent would be the N-H stretches seen in its unmethylated precursor.

Synthesis and Purification

The synthesis of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is most commonly achieved via the exhaustive N-methylation of its parent diamine, (1R,2R)-cyclohexane-1,2-diamine. The Eschweiler-Clarke reaction is a highly effective and field-proven method for this transformation.

Causality of Experimental Choices: This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and a reducing agent to convert the intermediate iminium ions to the final tertiary amines. Sodium cyanoborohydride is an excellent choice for the reducing agent as it is milder than other hydrides and selective for the iminium ion over the formaldehyde starting material, preventing unwanted side reactions.[6]

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol:

-

Dissolution: To a solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.) in acetonitrile, add an excess of aqueous formaldehyde (typically ~5.0 equiv.).[6]

-

Stirring: Stir the mixture at room temperature for approximately 15 minutes to allow for the initial formation of imines/iminium ions.

-

Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN, ~2.0 equiv.) portion-wise to the stirring mixture.

-

Acidification: After another 15 minutes, add acetic acid (~4.5 equiv.) to facilitate the reaction.[6] The reaction is typically complete within 2-4 hours at room temperature.

-

Quenching and Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂) and wash sequentially with an aqueous base (e.g., 1 M NaOH) and brine.[6]

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diamine.

Applications in Asymmetric Catalysis

The primary application of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is as a chiral ligand in asymmetric catalysis.[7] Its two tertiary amine functionalities are excellent Lewis bases, capable of coordinating to a wide range of metal centers (e.g., Lithium, Copper, Rhodium, Ruthenium).

Mechanism of Stereochemical Control: Upon coordination to a metal, the diamine forms a stable five-membered chelate ring. The rigid cyclohexane backbone and the bulky dimethylamino groups create a chiral pocket around the metal's active site. This steric environment forces incoming substrates to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the product.

Caption: Logical flow of an asymmetric catalytic cycle.

Key Uses:

-

Chiral Auxiliary: It can be used as a chiral auxiliary, enabling the creation of enantiomerically pure compounds.[3]

-

Organocatalysis: While primarily used in metal catalysis, its basic nature allows it to function in certain organocatalytic transformations.

-

Intermediate in Complex Synthesis: It serves as a valuable intermediate and building block for more complex molecules, particularly in pharmaceutical research and development.[1][3]

Safety, Handling, and Storage

As a chemical reagent, (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine requires careful handling.

-

Safety: The compound is a combustible liquid. Based on data for structurally related diamines, it should be considered a potential skin and eye irritant.[8][9] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10]

-

Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11] It is best kept in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][11]

Conclusion

(1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is more than just a methylated amine; it is a meticulously designed tool for stereochemical control. Its rigid, C₂-symmetric framework provides a predictable and highly effective chiral environment for a multitude of chemical transformations. For scientists engaged in the synthesis of complex chiral molecules, from pharmaceuticals to advanced materials, a thorough understanding of this ligand's properties and protocols is essential for leveraging its full synthetic potential.

References

-

LookChem. (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine. [Link]

-

ChemBK. This compound. [Link]

-

St. John's Supply. (1R, 2R)-N, N, N', N'-Tetramethyl-1, 2-cyclohexanediamine, min 98%, 1 gram. [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

-

PubChem. (1R,2R)-(+)-1,2-Diphenylethylenediamine. [Link]

-

ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | C10H22N2 | CID 11194583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lab-chemicals.com [lab-chemicals.com]

synthesis of chiral tetramethylcyclohexane-1,2-diamine

An In-depth Technical Guide to the Synthesis of Chiral Tetramethylcyclohexane-1,2-diamine

Authored by: A Senior Application Scientist

Abstract

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands in a vast array of catalytic transformations.[1] Among these, chiral tetramethylcyclohexane-1,2-diamine and its derivatives have garnered significant interest due to their unique steric and electronic properties, which can impart high levels of stereocontrol in metal-catalyzed reactions. This guide provides a comprehensive overview of the , with a focus on practical, field-proven methodologies suitable for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Introduction: The Significance of Chiral 1,2-Diamines in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity. Chiral 1,2-diamines have emerged as highly effective ligands in asymmetric catalysis, capable of forming stable complexes with a variety of transition metals to create powerful and selective catalysts.[2][3] These ligands are integral to a range of stereoselective reactions, including asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions.[2]

The cyclohexane backbone of 1,2-diaminocyclohexane provides a rigid and well-defined chiral environment, which is crucial for effective stereochemical communication between the catalyst and the substrate. The N,N,N',N'-tetramethylated derivative, the focus of this guide, offers modified steric bulk and electronic properties compared to its parent diamine, which can lead to enhanced reactivity and enantioselectivity in specific applications.[4]

This guide will focus on a common and reliable synthetic approach starting from the commercially available and widely used (1R,2R)-(-)-1,2-diaminocyclohexane.

Synthetic Strategy: From Chiral Precursor to Tetramethylated Ligand

The most straightforward and widely adopted strategy for the synthesis of enantiomerically pure (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine involves the exhaustive methylation of the corresponding parent diamine, (1R,2R)-(-)-1,2-diaminocyclohexane. This precursor is readily available in high enantiomeric purity through the resolution of the racemic trans-isomer using chiral resolving agents like tartaric acid.[5]

The core of the synthesis lies in the N-methylation reaction. The Eschweiler-Clarke reaction is a particularly effective and scalable method for this transformation. This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its high yields and for proceeding without racemization of the chiral centers.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the preparation of the chiral precursor (often sourced commercially) and its subsequent exhaustive methylation.

Caption: Overall workflow for the .

Detailed Experimental Protocol: Eschweiler-Clarke Methylation

This section provides a detailed, step-by-step methodology for the synthesis of (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine from (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | 114.19 | Commercially available, ≥98% purity |

| Formaldehyde (37 wt. % solution in water) | 50-00-0 | 30.03 | Reagent grade |

| Formic Acid (≥95%) | 64-18-6 | 46.03 | Reagent grade |

| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | For basification |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | For extraction |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1R,2R)-(-)-1,2-diaminocyclohexane (5.71 g, 50.0 mmol).

-

Addition of Reagents: To the flask, add formic acid (13.8 g, 12.0 mL, 300 mmol) followed by the slow, dropwise addition of a 37 wt. % aqueous solution of formaldehyde (16.2 g, 15.0 mL, 200 mmol). The addition should be performed carefully as the initial reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) until the pH of the solution is >12. This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine can be purified by vacuum distillation to afford a colorless to light yellow liquid.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Colorless to light yellow liquid[6] |

| Molecular Formula | C10H22N2[6] |

| Molecular Weight | 170.30 g/mol [7] |

| Purity (GC/HPLC) | >98% |

| Optical Rotation | Specific rotation will be consistent with the enantiomerically pure product. |

Mechanistic Insights and Rationale

The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving reductive amination. Understanding this mechanism provides insight into the choice of reagents and reaction conditions.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

-

Iminium Ion Formation: The primary amine of the diaminocyclohexane first reacts with formaldehyde to form an iminium ion.

-

Hydride Transfer: Formic acid then acts as a hydride source, transferring a hydride to the electrophilic carbon of the iminium ion, reducing it to a methyl group. Carbon dioxide is released as a byproduct.

-

Exhaustive Methylation: This process repeats until all N-H bonds are replaced with N-CH3 bonds, resulting in the desired tetramethylated product.

The use of a large excess of both formaldehyde and formic acid ensures that the reaction goes to completion, leading to the exhaustive methylation of both amino groups.

Applications in Asymmetric Catalysis

Chiral tetramethylcyclohexane-1,2-diamine is a valuable ligand in various asymmetric catalytic reactions. For instance, it can be employed in the enantioselective addition of organometallic reagents to aldehydes and imines.[4] The C2-symmetric nature of the ligand, combined with the steric bulk of the tetramethylated cyclohexane backbone, creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.

Conclusion

The is a robust and reproducible process that relies on the well-established Eschweiler-Clarke reaction. By starting with the readily available enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane, researchers can access this valuable chiral ligand in high yield and purity. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug development to confidently prepare and utilize this important class of chiral ligands.

References

- BenchChem. (n.d.). A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl).

- Blake, M. E., et al. (2016). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. PMC, NIH.

- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

- University College London. (n.d.). Chiral diamines in asymmetric synthesis. UCL Discovery.

- Zeng, F., et al. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate.

- Chem-Impex. (n.d.). 1S,2S-N,N,N'',N''-Tetramethyl-1,2-cyclohexanediamine.

- LookChem. (n.d.). Cas 43148-65-8,1,2-Cyclohexanediamine, N,N,N',N'.

- Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane.

- PubChem. (n.d.). (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | C10H22N2 | CID 11194583 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS 43148-65-8 and 53152-69-5 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-phenylethyl)-4-piperidinone and its Hydrochloride Salt

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(2-phenylethyl)-4-piperidinone (CAS 53152-69-5) and its corresponding hydrochloride salt (CAS 43148-65-8). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical attributes of these compounds, their critical role as intermediates in the synthesis of potent analgesics, and the necessary protocols for their handling and characterization.

Introduction: A Tale of Two Intermediates

In the landscape of pharmaceutical synthesis, the journey from simple precursors to complex active pharmaceutical ingredients (APIs) is one of meticulous design and control. 1-(2-phenylethyl)-4-piperidinone and its hydrochloride salt are pivotal intermediates, primarily recognized for their role in the synthesis of potent fentanyl analogs, including Carfentanil. Understanding the properties and reactivity of these precursors is paramount for any researcher working in opioid chemistry and drug development.

1-(2-phenylethyl)-4-piperidinone (CAS 53152-69-5) represents the free base form, a key building block in multi-step synthetic pathways. Its hydrochloride salt (CAS 43148-65-8) offers practical advantages in terms of stability, shelf-life, and ease of handling, making it a more common commercially available form. This guide will treat them as two sides of the same coin, exploring their individual characteristics and their synergistic roles in advancing chemical synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of these compounds is the foundation for their effective use in a laboratory setting. The data presented below has been compiled from various chemical and safety data sources.

| Property | 1-(2-phenylethyl)-4-piperidinone | 1-(2-phenylethyl)-4-piperidinone HCl |

| CAS Number | 53152-69-5 | 43148-65-8 |

| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₈ClNO |

| Molecular Weight | 203.28 g/mol | 239.74 g/mol |

| Appearance | Light yellow crystalline powder | White to off-white crystalline powder |

| Melting Point | 41-45 °C | 192-196 °C |

| Boiling Point | 145-147 °C at 1 mmHg | Not available |

| Solubility | Soluble in methanol and chloroform. | Soluble in water. |

| Chemical Structure |  |  |

Data compiled from publicly available information from chemical suppliers.

The conversion of the free base to its hydrochloride salt drastically alters its physical properties, most notably increasing the melting point and conferring water solubility. This is a common strategy in pharmaceutical chemistry to improve the handling and formulation of amine-containing compounds.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-phenylethyl)-4-piperidinone is a critical first step in the production of several fentanyl-class compounds. The most common synthetic route involves the alkylation of 4-piperidone with a phenethyl halide.

General Synthetic Workflow

The following diagram illustrates the typical synthetic pathway from 4-piperidone to 1-(2-phenylethyl)-4-piperidinone and its subsequent conversion to the hydrochloride salt.

Caption: Synthetic workflow for 1-(2-phenylethyl)-4-piperidinone and its HCl salt.

Detailed Experimental Protocol: N-alkylation

The following is a representative protocol for the N-alkylation of 4-piperidone.

Objective: To synthesize 1-(2-phenylethyl)-4-piperidinone from 4-piperidone hydrochloride and phenethyl bromide.

Materials:

-

4-Piperidone hydrochloride

-

Phenethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-piperidone hydrochloride, potassium carbonate (2.5 equivalents), and acetonitrile.

-

Addition of Alkylating Agent: While stirring vigorously, add phenethyl bromide (1.1 equivalents) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting oil, add deionized water and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product (the free base, CAS 53152-69-5) can be purified by column chromatography or vacuum distillation.

Causality and Experimental Choices:

-

Choice of Base: Potassium carbonate is used to neutralize the hydrochloride salt of the starting material and to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

-

Excess Base: An excess of potassium carbonate ensures the complete neutralization of all acidic species.

Role in Opioid Synthesis and Pharmacological Context

1-(2-phenylethyl)-4-piperidinone is a well-established precursor in the synthesis of Carfentanil, an extremely potent µ-opioid receptor agonist. The piperidinone moiety is the core scaffold upon which the rest of the molecule is built.

Downstream Synthetic Utility

The ketone group at the 4-position of the piperidine ring is the primary site of further functionalization. A common subsequent step is a reductive amination with aniline, followed by acylation to yield the final fentanyl analog.

Pharmacological Significance: Opioid Receptor Signaling

While CAS 43148-65-8 and 53152-69-5 are not pharmacologically active at opioid receptors themselves, their synthetic product, Carfentanil, is. The ultimate goal of synthesizing these precursors is often to produce compounds that modulate the µ-opioid receptor signaling pathway. A simplified representation of this pathway is shown below.

Caption: Activation of the µ-opioid receptor by an agonist leads to cellular responses.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of 1-(2-phenylethyl)-4-piperidinone would be expected to show characteristic peaks for the aromatic protons of the phenethyl group, as well as the aliphatic protons of the piperidine ring and the ethyl linker.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the mass of the target compound.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1715 cm⁻¹ is indicative of the ketone (C=O) carbonyl stretch.

-

Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are used to assess the purity of the compound and to identify any impurities.

Safety and Handling

Hazard Statement: These compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling these compounds.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Given their use in the synthesis of controlled substances, researchers must also be aware of and comply with all relevant legal and regulatory requirements for the purchase, storage, and use of these chemicals.

Conclusion

1-(2-phenylethyl)-4-piperidinone and its hydrochloride salt are more than just entries in a chemical catalog; they are foundational building blocks in the synthesis of potent and pharmacologically significant molecules. A deep understanding of their chemical properties, synthetic routes, and analytical profiles, as presented in this guide, is crucial for any scientist engaged in the field of medicinal chemistry and drug development. The ability to manipulate these intermediates with precision and safety is a key skill in the ongoing quest for novel therapeutics.

References

stereochemistry of (1R,2R)-tetramethylcyclohexane-1,2-diamine

An In-depth Technical Guide to the Stereochemistry, Synthesis, and Application of (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine

Introduction

Chiral C₂-symmetric diamines are a cornerstone of modern asymmetric synthesis, serving as powerful ligands and auxiliaries that enable the stereoselective formation of complex molecules.[1] Among these, derivatives of trans-1,2-diaminocyclohexane (DACH) have proven exceptionally versatile and effective in a vast range of catalytic processes.[2][3] This guide provides a detailed technical examination of a specific DACH derivative: (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine (CAS: 53152-69-5).[4]

With its rigid cyclohexane backbone enforcing a well-defined spatial arrangement of the coordinating dimethylamino groups, this ligand offers a unique stereochemical environment for metal-catalyzed reactions. We will explore the foundational stereochemistry and conformational dynamics of this molecule, detail its synthetic pathway from racemic precursors, and discuss its role as a chiral ligand in asymmetric catalysis, providing researchers and drug development professionals with a comprehensive understanding of its properties and utility.

Part 1: Core Stereochemical and Conformational Analysis

The efficacy of (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine as a chiral ligand is fundamentally rooted in its rigid and well-defined three-dimensional structure. This structure is dictated by the stereochemistry of the cyclohexane ring and the spatial orientation of its substituents.

Absolute Configuration and C₂ Symmetry

The descriptor "(1R,2R)" defines the absolute configuration at the two stereogenic carbon centers of the cyclohexane ring. This trans configuration places the two dimethylamino groups on opposite faces of the ring, a critical feature for its function in asymmetric catalysis. The molecule possesses a C₂ axis of symmetry, which bisects the C1-C2 and C4-C5 bonds. This symmetry is highly desirable in chiral ligands as it simplifies the stereochemical environment around the metal center, often leading to higher enantioselectivity by reducing the number of possible diastereomeric transition states.

Conformational Stability

Like all substituted cyclohexanes, the molecule exists in a dynamic equilibrium between two chair conformations. However, due to the steric demands of the dimethylamino groups, this equilibrium overwhelmingly favors one conformer.[5]

In trans-1,2-disubstituted cyclohexanes, the most stable conformation is the one where both substituents occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions.[6] In the case of (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine, the diequatorial conformer places the bulky -N(CH₃)₂ groups away from the axial hydrogens of the ring, ensuring maximum stability. The alternative diaxial conformer, which would be formed upon ring-flip, is highly disfavored due to severe steric clashes. A related compound, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, has been crystallographically confirmed to adopt a chair conformation with its amino groups in equatorial positions.[7][8]

The diagram below illustrates the conformational equilibrium, highlighting the energetic preference.

Caption: Conformational equilibrium of the cyclohexane ring.

Part 2: Synthesis and Resolution

The preparation of enantiomerically pure (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine is a multi-step process that begins with the synthesis of the parent diamine, followed by resolution of the enantiomers and subsequent functionalization.

Synthesis and Resolution of trans-1,2-Diaminocyclohexane

The industrial synthesis of 1,2-diaminocyclohexane involves the hydrogenation of o-phenylenediamine, which yields a mixture of cis and trans stereoisomers.[9][10] The desired trans isomer can be separated and then resolved into its constituent enantiomers.

The classical resolution method relies on the formation of diastereomeric salts using a chiral resolving agent, most commonly tartaric acid.[10][11] When racemic trans-1,2-diaminocyclohexane is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Once isolated, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure diamine.

-

Salt Formation: Dissolve racemic trans-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol or water).

-

Add an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent.

-

Allow the solution to cool slowly. The salt of the (1R,2R)-diamine with L-tartrate is typically less soluble and will precipitate.

-

Isolation: Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent.

-

Liberation of Free Diamine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., aqueous NaOH) until the solution is strongly alkaline.

-

Extraction: Extract the liberated (1R,2R)-1,2-diaminocyclohexane with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure diamine.

Synthesis of (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine

With the enantiopure (1R,2R)-1,2-diaminocyclohexane in hand, the final step is the exhaustive methylation of both primary amine groups. The Eschweiler-Clarke reaction is a highly effective method for this transformation. It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot procedure is known for its high yields and for avoiding the formation of quaternary ammonium salts.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add enantiopure (1R,2R)-1,2-diaminocyclohexane.

-

Add an excess of aqueous formaldehyde (typically >4 equivalents) followed by an excess of formic acid (typically >4 equivalents).

-

Heating: Heat the reaction mixture to reflux (or ~100 °C) and maintain for several hours until gas (CO₂) evolution ceases.

-

Workup: Cool the mixture to room temperature and make it strongly alkaline by the careful addition of concentrated NaOH or KOH solution.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous K₂CO₃ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure (1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine.[12]

Caption: Synthetic workflow for the target molecule.

Part 3: Applications in Asymmetric Synthesis

(1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine serves as a valuable chiral ligand in a variety of metal-mediated asymmetric reactions.[4] Its bidentate nature allows it to chelate to a metal center, creating a rigid, chiral environment that directs the stereochemical outcome of the reaction. Chiral diamines are known to be effective in a wide array of transformations, including additions, hydrogenations, and cyclizations.[13][14]

While specific, high-impact catalytic applications for the N,N,N',N'-tetramethylated derivative are less commonly reported than for its parent or N,N'-dialkylated counterparts, its structural features make it a strong candidate for reactions where a more electron-rich and sterically demanding ligand is beneficial. For instance, in reactions involving lithium or other alkali metals, tertiary diamines like this one are excellent chelating agents that can break up aggregates and enhance reactivity and selectivity.

Part 4: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized ligand.

Physical Properties

The following table summarizes key physical and chemical properties of the target compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂N₂ | [4][15] |

| Molecular Weight | 170.30 g/mol | [15][16] |

| Appearance | Colorless to light yellow liquid | [12] |

| CAS Number | 53152-69-5 | [4][15][17] |

| Boiling Point | 216.8 ± 8.0 °C (Predicted) | [4] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [4] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The C₂ symmetry of the molecule simplifies the spectra. Key features in the ¹H NMR spectrum would include signals for the four equivalent N-methyl groups (a singlet integrating to 12H) and distinct signals for the axial and equatorial protons on the cyclohexane ring.

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.[15]

-

Polarimetry: Used to measure the specific rotation, which confirms the enantiopurity of the sample. The sign and magnitude of the rotation are characteristic of the enantiomer.

Conclusion

(1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine is a C₂-symmetric chiral ligand with a well-defined and rigid stereochemical architecture. Its synthesis is reliably achieved through the classical resolution of its parent diamine followed by exhaustive N-methylation. The conformational rigidity, imparted by the diequatorial arrangement of the bulky dimethylamino groups on the cyclohexane chair, makes it an attractive component for creating highly organized chiral environments in asymmetric catalysis. This guide provides the foundational knowledge required for the synthesis, characterization, and strategic application of this valuable building block in pharmaceutical and chemical research.[4][16]

References

-

LookChem. (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine. [Link]

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

-

PubChem. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine. [Link]

-

National Center for Biotechnology Information. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]

-

ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis (PDF). [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

-

ResearchGate. ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]

-

Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

-

YouTube. Conformations of 1,2- disubstituted cyclohexanes. [Link]

-

Wikipedia. 1,2-Diaminocyclohexane. [Link]

-

YouTube. Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. [Link]

-

ResearchGate. (PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

datapdf.com. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. [Link]

-

Wikipedia. trans-1,2-Diaminocyclohexane. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 3. myuchem.com [myuchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. youtube.com [youtube.com]

- 7. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 10. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 11. datapdf.com [datapdf.com]

- 12. (1R,2R)-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine | 53152-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | C10H22N2 | CID 11194583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound [cymitquimica.com]

- 17. lab-chemicals.com [lab-chemicals.com]

Spectroscopic and Structural Elucidation of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, a chiral diamine ligand crucial in asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data to provide a robust framework for the structural identification and characterization of this important molecule.

Introduction: The Significance of a Chiral Scaffold

This compound, with the chemical formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol , is a C₂-symmetric chiral diamine.[1][2] Its rigid cyclohexane backbone and the stereochemistry of the two dimethylamino groups make it an effective ligand in a variety of metal-catalyzed asymmetric reactions. The nitrogen atoms act as Lewis bases, coordinating to metal centers and creating a chiral environment that can induce high stereoselectivity in chemical transformations. This makes it a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | PubChem[1] |

| Molecular Weight | 170.30 g/mol | PubChem[1] |

| CAS Number | 53152-69-5 | LookChem[2] |

| Appearance | Colorless to light yellow liquid | TCI Chemicals[3] |

| Purity | >95% | TCI Chemicals[3] |

A Note on Data Provenance

Extensive searches of peer-reviewed scientific literature and spectral databases did not yield publicly available experimental NMR, IR, and MS spectra for this compound. Therefore, the data presented and analyzed in this guide are based on high-fidelity computational predictions. These predictions serve as a reliable and detailed reference for scientists working with this compound, offering insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon and hydrogen environments.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The C₂ symmetry of the molecule simplifies the spectrum, as chemically equivalent protons will have the same chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet | 12H |

| CH-N | 2.0 - 2.2 | Multiplet | 2H |

| Cyclohexane CH₂ | 1.6 - 1.8 | Multiplet | 4H |

| Cyclohexane CH₂ | 1.1 - 1.3 | Multiplet | 4H |

-

N-Methyl Protons: The four methyl groups attached to the nitrogen atoms are chemically equivalent due to the molecule's symmetry and rapid nitrogen inversion. These twelve protons are expected to appear as a sharp singlet in the range of 2.2-2.4 ppm.

-

Methine Protons (CH-N): The two protons attached to the carbon atoms bearing the dimethylamino groups are also equivalent. Their signal is predicted to be a multiplet between 2.0 and 2.2 ppm, with splitting arising from coupling to the adjacent methylene protons of the cyclohexane ring.

-

Cyclohexane Methylene Protons: The eight methylene protons of the cyclohexane ring are diastereotopic and will appear as complex multiplets in the aliphatic region of the spectrum, typically between 1.1 and 1.8 ppm.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show four distinct signals, consistent with the molecule's C₂ symmetry.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon | Predicted Chemical Shift (ppm) |

| C -N | 65 - 70 |

| N(C H₃)₂ | 40 - 45 |

| Cyclohexane C H₂ | 25 - 30 |

| Cyclohexane C H₂ | 20 - 25 |

-

Methine Carbons (C-N): The two carbon atoms of the cyclohexane ring bonded to the nitrogen atoms are expected to resonate at the lowest field, in the range of 65-70 ppm, due to the deshielding effect of the electronegative nitrogen.

-

N-Methyl Carbons: The four equivalent methyl carbons will give rise to a single peak between 40 and 45 ppm.

-

Cyclohexane Methylene Carbons: The four methylene carbons of the cyclohexane ring will appear as two distinct signals in the upfield region of the spectrum, between 20 and 30 ppm.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2930 - 2960 | C-H stretch | Aliphatic (cyclohexane) |

| 2850 - 2870 | C-H stretch | Aliphatic (cyclohexane) |

| 2780 - 2820 | C-H stretch | N-CH₃ |

| 1450 - 1470 | C-H bend | CH₂ scissoring |

| 1030 - 1250 | C-N stretch | Amine |

The IR spectrum is expected to be dominated by C-H and C-N stretching and bending vibrations. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) is a key indicator of the tertiary nature of the amine groups. The prominent C-H stretching bands just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons of the cyclohexane ring and methyl groups. The C-N stretching vibrations are expected in the fingerprint region, between 1030 and 1250 cm⁻¹.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

For this compound, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern is expected to be dominated by the cleavage of the C-C bond between the two substituted carbons of the cyclohexane ring and the loss of methyl groups.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

A significant fragment is anticipated at m/z = 85, corresponding to the [C₅H₁₁N]⁺ radical cation, formed by the cleavage of the C1-C2 bond of the cyclohexane ring. Another expected fragment at m/z = 155 would result from the loss of a methyl group.

Synthesis and Experimental Protocols

While specific literature detailing the synthesis and characterization of this compound is scarce, a general and reliable method for its preparation involves the exhaustive methylation of (1R,2R)-cyclohexane-1,2-diamine. The Eschweiler-Clarke reaction is a well-established protocol for this transformation.

Experimental Workflow for Synthesis:

Caption: General workflow for the Eschweiler-Clarke methylation.

Step-by-Step Protocol:

-

To a solution of (1R,2R)-cyclohexane-1,2-diamine in formic acid, add an excess of aqueous formaldehyde.

-

Heat the reaction mixture at reflux for 8-12 hours.

-

Cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure, and purify the resulting crude product by distillation to yield the pure diamine.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound based on predicted data. The detailed analysis of the expected NMR, IR, and MS spectra serves as a valuable resource for the identification and characterization of this important chiral ligand. The provided synthetic protocol offers a practical method for its preparation in the laboratory. This guide is intended to empower researchers and scientists in their endeavors in asymmetric synthesis and drug development by providing a solid foundation for understanding the structural and spectroscopic properties of this versatile molecule.

References

-

PubChem. (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

LookChem. This compound. [Link]

Sources

A Technical Guide to the Coordination Chemistry of Tetramethylcyclohexanediamine with Transition Metals: Synthesis, Characterization, and Applications

Abstract

1,2-Diaminocyclohexane derivatives are a cornerstone in coordination chemistry, prized for their rigid backbone and stereochemical properties. This guide focuses on a particularly noteworthy derivative: tetramethylcyclohexanediamine (TMCHD). The addition of four methyl groups to the cyclohexane frame introduces significant steric hindrance, profoundly influencing the coordination geometry, stability, and reactivity of its transition metal complexes. This document provides an in-depth exploration of the coordination chemistry of TMCHD, moving from the fundamental principles of ligand-metal interaction to the practical synthesis and characterization of these complexes. We will dissect the causal relationships behind experimental methodologies and explore the burgeoning applications of these compounds in catalysis and medicinal chemistry, offering a resource for researchers and drug development professionals aiming to leverage the unique properties of this bulky diamine ligand.

The Tetramethylcyclohexanediamine Ligand: A Profile

Tetramethylcyclohexanediamine, formally known as 1,1,4,4-tetramethylcyclohexane-1,2-diamine or similar isomers, is a bidentate ligand that coordinates to metal centers through its two nitrogen donor atoms. Its defining characteristic is the sterically demanding cyclohexane framework, which is made even more imposing by the presence of four methyl groups. This structure imparts several key properties to its metal complexes:

-

Chelation: As a bidentate ligand, TMCHD forms a stable five-membered chelate ring with a metal ion, a thermodynamically favorable arrangement known as the chelate effect.

-

Steric Shielding: The bulky alkyl frame effectively shields the metal center. This can prevent the coordination of additional ligands, stabilize lower coordination numbers, and influence the substrate's approach vector in catalytic applications.

-

Conformational Rigidity: The cyclohexane ring typically adopts a rigid chair conformation, which dictates the spatial orientation of the coordinated nitrogen atoms and can lead to specific isomeric forms of the resulting complexes.[1]

-

Isomerism: Like its parent, diaminocyclohexane, TMCHD exists as cis and trans isomers. This inherent chirality can be exploited in asymmetric catalysis. The coordination of these isomers to a metal center can result in distinct geometric and optical isomers of the final complex.[2][3]

The interplay of these factors makes TMCHD a powerful tool for tuning the electronic and steric environment around a metal ion, thereby controlling its reactivity and function.[4]

Synthesis and Coordination Principles

The synthesis of TMCHD-transition metal complexes generally involves the direct reaction of a TMCHD isomer with a labile metal salt in a suitable solvent. The choice of metal precursor and reaction conditions is critical and dictates the final product's geometry and oxidation state.

General Synthetic Protocol: [Pt(TMCHD)Cl₂]

This protocol describes the synthesis of a representative square planar Pt(II) complex, a structural motif relevant to anticancer drug development. The causality behind each step is explained to ensure a robust and reproducible procedure.

Objective: To synthesize and characterize a square planar platinum(II) complex with TMCHD, illustrating a foundational procedure in this field.

Methodology:

-

Precursor Solubilization: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

-

Rationale: Water is an excellent solvent for this salt and allows for the facile dissociation of K⁺ ions, making the [PtCl₄]²⁻ anion available for ligand exchange.

-

-

Ligand Addition: In a separate vessel, dissolve one molar equivalent of trans-TMCHD in a minimal amount of water or a water/ethanol mixture. Add this solution dropwise to the stirring K₂[PtCl₄] solution at room temperature.

-

Rationale: A slow, dropwise addition prevents localized high concentrations of the ligand, which could lead to the formation of undesired side products or poorly crystalline material. Using a slight excess of the platinum salt can help prevent the formation of bis-ligand complexes like [Pt(TMCHD)₂]Cl₂.

-

-

Reaction and Precipitation: A yellow precipitate of [Pt(TMCHD)Cl₂] will begin to form almost immediately. Allow the reaction to stir for 2-4 hours at room temperature to ensure completion.

-

Rationale: The strong N-donor atoms of TMCHD readily displace two chloride ligands from the platinum coordination sphere. The resulting neutral complex is significantly less soluble in water than the ionic reactants, causing it to precipitate.[5]

-

-

Isolation and Purification: Collect the yellow solid by vacuum filtration. Wash the precipitate sequentially with water, ethanol, and diethyl ether.

-

Rationale: The water wash removes any unreacted K₂[PtCl₄] and KCl byproduct. The ethanol and ether washes remove residual water and any organic impurities, facilitating rapid drying.

-

-

Drying and Characterization: Dry the product under vacuum. The identity and purity of the complex must be confirmed by spectroscopic and analytical methods.

Self-Validating Characterization:

-

FT-IR Spectroscopy: Evidence of coordination is obtained by observing a shift in the N-H stretching frequencies compared to the free ligand.[6]

-

¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, the proton signals of the TMCHD ligand will show a downfield shift upon coordination to the electron-withdrawing platinum center.

-

Elemental Analysis: The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula, [Pt(C₁₀H₂₂N₂)Cl₂], to within ±0.4%.

Workflow for Synthesis and Characterization

The logical flow from starting materials to a fully characterized complex is crucial for ensuring scientific integrity.

Caption: Workflow for the synthesis and validation of a TMCHD-metal complex.

Structural Characterization: Unveiling the 3D Architecture

The precise determination of a complex's three-dimensional structure is paramount for understanding its properties and mechanism of action. X-ray crystallography stands as the definitive technique for this purpose.[7]

X-ray Crystallography Protocol

Objective: To obtain a publication-quality crystal structure of a TMCHD-metal complex.

Methodology:

-

Crystal Growth: The primary challenge is often growing single crystals of sufficient size and quality.[7] This is more art than science and typically involves slow evaporation of a dilute solution of the complex, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.

-

Rationale: Slow crystallization allows the molecules to pack in a highly ordered, repeating lattice, which is the prerequisite for diffraction. Rapid precipitation leads to amorphous or polycrystalline powders.

-

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Rationale: The cold stream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[8]

-

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns converge.[9]

Interpreting Crystallographic Data

The final output is a 3D model of the molecule, providing precise information on bond lengths, bond angles, and coordination geometry.

| Parameter | Cu(II) Complex (Typical) | Ni(II) Complex (Typical) | Pt(II) Complex (Typical) | Rationale for Differences |

| Coordination Geometry | Distorted Square Planar | Square Planar | Square Planar | Cu(II) (d⁹) is subject to Jahn-Teller distortions. Ni(II) (d⁸) and Pt(II) (d⁸) strongly favor square planar geometry.[10] |

| M-N Bond Length (Å) | ~2.00 Å | ~1.95 Å | ~2.04 Å | Reflects the different ionic radii and covalent character of the M-N bond across the transition series. |

| N-M-N Bite Angle (°) | ~85° | ~86° | ~84° | Primarily dictated by the geometry of the five-membered chelate ring formed by the TMCHD ligand. |

| Cl-M-Cl Angle (°) | ~92° | ~91° | ~93° | Deviations from the ideal 90° in a square plane are caused by the steric bulk of the TMCHD ligand. |

Note: These are representative values and can vary based on the specific TMCHD isomer and counter-ions.

Visualizing Coordination and Isomerism

The steric bulk of TMCHD enforces specific geometries and can lead to distinct isomers, such as the cis and trans forms in square planar complexes.[11]

Caption: Geometric isomers of a square planar [M(TMCHD)X₂] complex.

Applications in Catalysis and Drug Development

The unique steric and electronic properties of TMCHD complexes make them promising candidates for various applications.[12]

Catalysis

In homogeneous catalysis, the ligand's structure is key to controlling the catalyst's activity and selectivity.[13] TMCHD-metal complexes, particularly with copper and nickel, have been investigated for oxidation and cross-coupling reactions.

-

Oxidation Catalysis: Copper(II) complexes of TMCHD can catalyze the oxidation of substrates like cyclohexane.[14] The bulky TMCHD ligand can prevent the formation of inactive dimeric species in solution and create a protected pocket around the metal center, influencing which substrates can bind and react.

-

Mechanism Insight: The catalytic cycle often involves the activation of an oxidant (e.g., H₂O₂) by the metal complex to form a high-valent metal-oxo intermediate. This reactive species then performs the oxidation. The steric hindrance from the TMCHD ligand can modulate the reactivity of this intermediate.

Drug Development

The success of cisplatin, cis-[Pt(NH₃)₂Cl₂], has spurred extensive research into other platinum-based anticancer agents.[15] The goal is to develop drugs with improved efficacy, a broader spectrum of activity, and reduced side effects. The diamine ligand is a critical component, influencing the drug's transport, DNA binding, and overall toxicity.

-

Structure-Activity Relationship: Replacing the ammonia ligands of cisplatin with a bulky diamine like TMCHD significantly alters the complex's properties. The lipophilicity of the TMCHD ligand can enhance cellular uptake. Once inside the cell, the platinum complex hydrolyzes, and the [Pt(TMCHD)]²⁺ moiety forms covalent bonds with DNA, primarily at the N7 positions of guanine bases. The bulky TMCHD frame creates a more distorted DNA lesion compared to cisplatin, which may be more difficult for cellular repair mechanisms to remove, potentially overcoming cisplatin resistance.[16]

-

Therapeutic Potential: The distinct stereochemistry of TMCHD isomers can lead to different biological activities. Metal complexes have unique molecular geometries and reaction mechanisms not easily accessed by purely organic molecules, making them powerful tools in medicinal inorganic chemistry.[17][18] The development of metal complexes for therapeutic applications is a rapidly growing field.[19][20]

Conclusion and Future Outlook

The coordination chemistry of tetramethylcyclohexanediamine with transition metals is a rich and expanding field. The ligand's steric bulk and rigid framework provide a powerful platform for designing complexes with tailored properties. While significant progress has been made in synthesizing and structurally characterizing these compounds, particularly with late transition metals, many opportunities remain.

Future research will likely focus on:

-

Asymmetric Catalysis: Exploiting the inherent chirality of TMCHD isomers to develop highly enantioselective catalysts.

-

Early Transition Metals: Exploring the coordination chemistry with early transition metals (e.g., Ti, V, Cr) to unlock novel reactivity.[21][22]

-

Bioinorganic Chemistry: Further probing the mechanism of action of TMCHD-platinum complexes and designing new metallodrugs with enhanced therapeutic profiles.

-

Materials Science: Investigating the potential of TMCHD complexes as building blocks for functional metal-organic frameworks (MOFs) or other advanced materials.

By continuing to explore the fundamental interactions between this unique ligand and the diverse array of transition metals, the scientific community can unlock new solutions for challenges in chemical synthesis, medicine, and materials science.

References

- Weisman, G. R., Wong, E. H., et al. (1996). Synthesis and transition-metal complexes of new cross-bridged tetraamine ligands.

-

Kaihua, J., & Shuhong, B. (2018). Coordination Compounds of Hexamethylenetetramine with Metal Salts: A Review. Johnson Matthey Technology Review, 62(1), 89–106. URL: [Link]

- Unknown. (n.d.). Transition Metal Coordination Chemistry.

-

Karges, J., et al. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 3(7), 523-534. URL: [Link]

-

Fout, A. R., et al. (2025). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions. URL: [Link]

-

Various Authors. (n.d.). Special Issue: Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. URL: [Link]

- Gour, A., et al. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. Mini-review.

-

de Paiva, R. E. F., et al. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules, 29(11), 2636. URL: [Link]

-

Karges, J., et al. (2021). Metal Complexes for Therapeutic Applications. eScholarship, University of California. URL: [Link]

-

Nakazawa, J., & Yamashita, M. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Communications, 54(40), 5031-5048. URL: [Link]

-

Gamage, M. M. (2021). Group 10 and 11 Transition Metal Complexes for Small Molecule Activation and Catalysis. Scholarship@Miami, University of Miami. URL: [Link]

-

Guedes, G. P., et al. (2020). Oxidation of cyclohexane catalyzed by bis-(2-pyridylmethyl)amine Cu(II) complexes. Journal of the Serbian Chemical Society, 85(1), 1-12. URL: [Link]

-

Chen, X., et al. (2013). Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands. Dalton Transactions, 42(30), 10857-10866. URL: [Link]

-

Royal Society of Chemistry. (n.d.). A practical investigation of cis-trans isomerism in transition metal complexes. RSC Education. URL: [Link]

-

Gupte, A., & Nagarajan, K. (2006). X-Ray Crystallography of Chemical Compounds. Resonance, 11(1), 41-52. URL: [Link]

-

Al-Abbasi, A. A., et al. (2023). Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. Molecules, 28(18), 6699. URL: [Link]

-

Crisponi, G., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. International Journal of Molecular Sciences, 20(18), 4381. URL: [Link]

-

Toney, J. H., et al. (n.d.). Integrated workflow for predicting metal-ligand coordination and generating TMC structures with the pydentate code. ResearchGate. URL: [Link]

-

Emara, A. A. (2006). Spectroscopic Studies of Bimetallic Complexes Derived From Tridentate or Tetradentate Schiff Bases of Some Di- And Tri-Valent Transition Metals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 631-638. URL: [Link]

-

Weizmann Institute of Science. (n.d.). X ray crystallography Publications. Chemical Research Support. URL: [Link]

-

Schaper, L. (2021). Spectroscopic investigation of the complexation of actinides & lanthanides with organic ligands. INIS-IAEA. URL: [Link]

-

Buchwald, S. L. (1990). Synthesis and Reactions of Early Transition Metal Complexes. Grantome. URL: [Link]

-

Maestro, S., & Padwa, A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(10), 619. URL: [Link]

-

Unknown. (2024). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. ResearchGate. URL: [Link]

-

Postolachi, O., et al. (2021). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Catalysts, 11(12), 1475. URL: [Link]

-

Formia, M., et al. (2024). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions. URL: [Link]

-

Ferreira, M. J., & Cruz, T. F. C. (Eds.). (n.d.). Special Issue: Synthesis and Applications of Transition Metal Complexes. MDPI. URL: [Link]

-

Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115. URL: [Link]

-

Cárdenas, D. J., et al. (2021). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry, 60(16), 12296-12309. URL: [Link]

-

Kumar, S., et al. (2023). Synthesis, Spectroscopic Characterization, Biocidal evaluation Molecular Docking & DFT Investigation of 16-18 membered Macrocyclic Complexes of Cobalt (II). Scientific Reports, 13, 1143. URL: [Link]

-

Unknown. (n.d.). Synthetic & structural investigations of novel metal-chelate complexes and tryptamine derivatives. University of Massachusetts Dartmouth. URL: [Link]

-

Fout, A. R., et al. (2022). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions, 51(45), 17291-17298. URL: [Link]

-

El-Gammal, O. A., et al. (2022). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. Journal of Molecular Structure, 1250, 131776. URL: [Link]

-

Cole, A. G., et al. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. ChemRxiv. URL: [Link]

-

Gray, H. B. (2019). Transition Metal Coordination Chemistry. Presentation Slides. URL: [Link]

-

Wang, R., et al. (2023). Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters. Molecules, 28(19), 6940. URL: [Link]

-

Mega Lecture. (2020). As Chemistry - Geometric and Optical Isomers in Transition Metal Complexes - Cis Trans Isomerism. YouTube. URL: [Link]

-

Lingwood, M. (2018). Isomers of Transition Metal Complexes. YouTube. URL: [Link]

-

Wang, Y., et al. (2015). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. Inorganic Chemistry, 54(17), 8745-8753. URL: [Link]

-

Tzertzinis, G., & Morrison, J. A. (2021). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Inorganics, 9(11), 84. URL: [Link]

-

Britannica. (n.d.). Coordination compound - Ligand Field, MO Theory. Britannica. URL: [Link]

-

Harrowfield, J. M., et al. (2002). Structural Characterization of Encapsulation Reactions Based on the Tris(ethane-1,2-diamine)cobalt(III) Ion. ResearchGate. URL: [Link]

-

Selvanathan, S., et al. (2010). Spectroscopic studies of inclusion complex of beta-cyclodextrin and benzidine diammonium dipicrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 37-43. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A practical investigation of cis-trans isomerism in transition metal complexes | Resource | RSC Education [edu.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Research Portal [repository.lib.umassd.edu]

- 5. chemistry.tcd.ie [chemistry.tcd.ie]

- 6. Synthesis, Spectroscopic Characterization, Biocidal evaluation Molecular Docking & DFT Investigation of 16-18 membered Macrocyclic Complexes of Cobalt (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters | MDPI [mdpi.com]

- 9. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Molecules | Special Issue : Synthesis and Applications of Transition Metal Complexes [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. soc.chim.it [soc.chim.it]

- 16. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metal Complexes for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. mdpi.com [mdpi.com]

- 20. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine

Abstract